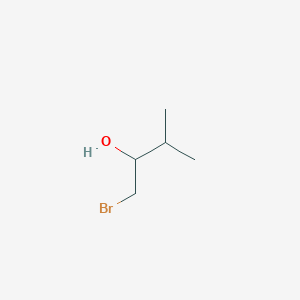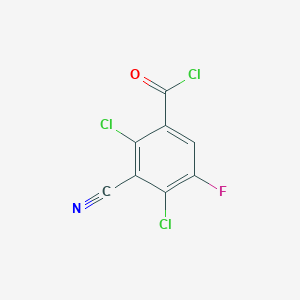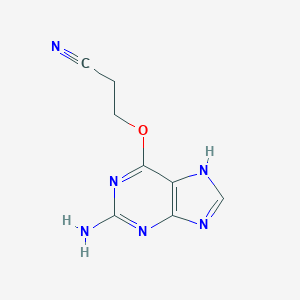
O(6)-(2-Cyanoethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O(6)-(2-Cyanoethyl)guanine, commonly referred to as O6CEG, is a synthetic guanine derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. It is a DNA alkylating agent that selectively targets cancer cells, making it a promising candidate for chemotherapy.
Wirkmechanismus
O6CEG is an alkylating agent that specifically targets the O6 position of guanine in DNA. This leads to the formation of adducts, which can cause DNA damage and ultimately lead to cell death. The selectivity of O6CEG for cancer cells is thought to be due to the higher levels of DNA replication and repair in cancer cells, which make them more susceptible to DNA damage.
Biochemische Und Physiologische Effekte
O6CEG has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and cause DNA damage. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
O6CEG has several advantages for lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. It also has the potential to selectively target cancer cells, making it a promising candidate for chemotherapy. However, there are also limitations to its use in lab experiments. It can be difficult to obtain sufficient quantities of pure O6CEG, and its use may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on O6CEG. One area of interest is the development of new synthesis methods that can produce larger quantities of pure O6CEG. Another area of research is the optimization of O6CEG for use in cancer treatment, including the development of new delivery methods and combination therapies. Additionally, there is potential for the use of O6CEG in other fields, such as the treatment of autoimmune diseases.
Synthesemethoden
O6CEG can be synthesized through a multi-step process involving the reaction of 2-cyanoethyl bromide with guanine, followed by the addition of a base and a solvent. The final product is obtained through purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
O6CEG has been extensively studied for its potential use in cancer treatment. It has been found to selectively target cancer cells by alkylating the O6 position of guanine in DNA, which leads to DNA damage and cell death. This mechanism of action makes it a promising candidate for chemotherapy, as it has the potential to kill cancer cells while sparing healthy cells.
Eigenschaften
CAS-Nummer |
118822-55-2 |
|---|---|
Produktname |
O(6)-(2-Cyanoethyl)guanine |
Molekularformel |
C8H8N6O |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
InChI-Schlüssel |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Andere CAS-Nummern |
118822-55-2 |
Synonyme |
O(6)-(2-cyanoethyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
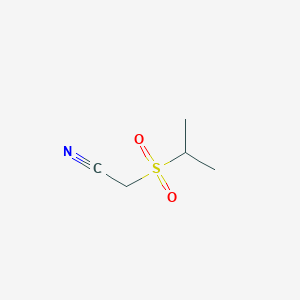
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
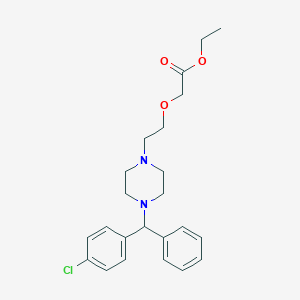
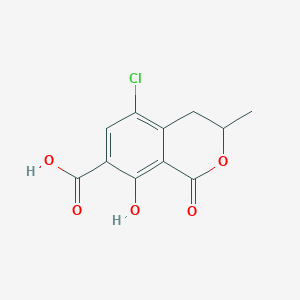
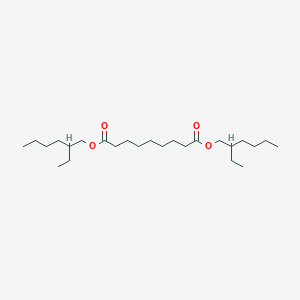
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
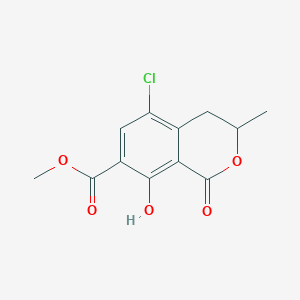
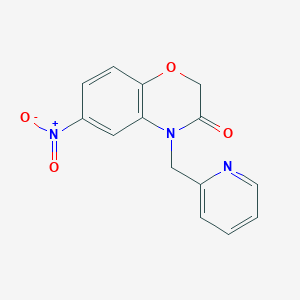
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
